What is the chemical structure of N-alpha-Carbobenzoxy-L-ethionine
What is the chemical structure of N-alpha-Carbobenzoxy-L-ethionine
An In-Depth Technical Guide to N-alpha-Carbobenzoxy-L-ethionine
Introduction
N-alpha-Carbobenzoxy-L-ethionine is a protected derivative of L-ethionine, a non-proteinogenic amino acid that is an ethyl analog of the essential amino acid L-methionine. The introduction of the carbobenzoxy (Cbz or Z) protecting group at the alpha-amino terminus is a cornerstone of synthetic peptide chemistry. This modification prevents the amine nitrogen from participating in unwanted side reactions during peptide bond formation, allowing for the controlled, sequential assembly of amino acid residues into a polypeptide chain. The Cbz group is renowned for its stability under a range of conditions and its susceptibility to cleavage via catalytic hydrogenation, a clean and efficient deprotection strategy.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of N-alpha-Carbobenzoxy-L-ethionine. While direct literature on this specific ethionine derivative is sparse, its chemical behavior is highly analogous to its well-documented methionine counterpart, N-alpha-Carbobenzoxy-L-methionine. The protocols and data presented herein are therefore grounded in the established chemistry of similar Cbz-protected amino acids and serve as a robust resource for researchers in peptide synthesis and drug development.
Chemical Structure and Physicochemical Properties
The molecular architecture of N-alpha-Carbobenzoxy-L-ethionine consists of an L-ethionine core, characterized by its ethylthioether side chain, with a benzyloxycarbonyl group covalently attached to the α-amino group. This structure imparts a balance of hydrophobicity from the benzyl and ethyl groups and polarity from the carboxylic acid function.
Caption: Chemical structure of N-alpha-Carbobenzoxy-L-ethionine.
Physicochemical Data
The following table summarizes key physicochemical properties of N-alpha-Carbobenzoxy-L-ethionine, with some values predicted based on its structural similarity to N-alpha-Carbobenzoxy-L-methionine.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄S | Calculated |
| Molar Mass | 297.37 g/mol | Calculated |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a white to off-white solid | Analog Data |
| Melting Point | Predicted to be similar to Cbz-Met-OH (67-70 °C) | Analog Data[1] |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | Analog Data[1] |
| Optical Rotation [α]D | Expected to be levorotatory in methanol | Analog Data |
Synthesis of N-alpha-Carbobenzoxy-L-ethionine
The synthesis of N-alpha-Carbobenzoxy-L-ethionine is readily achieved through the Schotten-Baumann reaction, a reliable method for N-acylation of amino acids. This procedure involves the reaction of L-ethionine with benzyl chloroformate under alkaline conditions. The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of N-alpha-Carbobenzoxy-L-ethionine.
Detailed Experimental Protocol
Materials:
-
L-Ethionine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-ethionine (1 equivalent) in 1 M sodium hydroxide solution (2.5 equivalents) at room temperature.
-
Cooling: Cool the resulting clear solution to 0-5 °C using an ice-water bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution over a period of 30-45 minutes. Ensure vigorous stirring throughout the addition to maintain dispersion.
-
Reaction Maintenance: Concurrently, add 2 M NaOH solution as needed to maintain the pH of the reaction mixture between 9 and 10. Monitor the pH using litmus paper or a pH meter.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, followed by stirring at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl with stirring. A white precipitate of N-alpha-Carbobenzoxy-L-ethionine should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized N-alpha-Carbobenzoxy-L-ethionine.[3]
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic peaks for the aromatic protons of the benzyl group, the CH₂ of the Cbz group, and the protons of the ethionine backbone. ¹³C NMR will confirm the presence of all carbon atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | ESI-MS would show a molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[4] | A single major peak on a reverse-phase column (e.g., C18) indicates high purity. Chiral HPLC can be used to determine enantiomeric purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H (amide), C=O (carbamate and carboxylic acid), and aromatic C-H stretches will be present. |
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of the final product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of N-alpha-Carbobenzoxy-L-ethionine in a 50:50 mixture of mobile phase A and B at a concentration of approximately 1 mg/mL.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Injection and Analysis: Inject the sample and run the gradient program.
-
Data Analysis: Integrate the peak areas to calculate the purity of the compound. The purity is determined by the area of the main peak as a percentage of the total area of all peaks.
Applications in Research and Drug Development
The primary application of N-alpha-Carbobenzoxy-L-ethionine is as a key building block in the synthesis of peptides and peptidomimetics.
-
Peptide Synthesis: It is an essential reagent for introducing L-ethionine residues into a peptide sequence using solution-phase or solid-phase synthesis methodologies. The Cbz group ensures that the α-amino group does not interfere with the coupling of the carboxyl group to the next amino acid in the sequence.[5]
-
Probing Biological Systems: Ethionine is an antagonist of methionine and can be used to probe methionine-dependent biological processes. Peptides containing N-alpha-Carbobenzoxy-L-ethionine can be deprotected and used to study enzyme-substrate interactions, protein synthesis, and methylation pathways.
-
Drug Discovery: The incorporation of non-proteinogenic amino acids like ethionine can enhance the pharmacological properties of peptide-based drugs.[6] It can increase metabolic stability by making the peptide resistant to proteolysis, and potentially modulate the peptide's conformation and binding affinity to its target. The introduction of amino acids into natural products is a strategy to improve their performance and reduce adverse effects.[7]
Conclusion
N-alpha-Carbobenzoxy-L-ethionine is a valuable, albeit specialized, amino acid derivative for chemical and biomedical research. Its synthesis is straightforward, relying on well-established protection chemistry. Its utility in peptide synthesis allows for the creation of novel peptides with modified biological activities and improved stability. This guide provides the foundational knowledge and practical protocols necessary for the synthesis, characterization, and application of this compound, empowering researchers to explore its full potential in their scientific endeavors.
References
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LookChem. (n.d.). Cas 1142-20-7, N-Carbobenzyloxy-L-alanine. Retrieved from LookChem website. [Link]
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ChemBK. (2024, April 9). N-Benzyloxycarbonyl-L-methionine. Retrieved from ChemBK website. [Link]
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Redalyc.org. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from Redalyc.org. [Link]
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PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from National Institutes of Health. [Link]
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PubChem. (n.d.). alpha-Carbobenzoxy-L-lysine. Retrieved from National Institutes of Health. [Link]
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PubChem. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Retrieved from National Institutes of Health. [Link]
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Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from Organic Syntheses website. [Link]
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ResearchGate. (n.d.). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Retrieved from ResearchGate. [Link]
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Frontiers in Pharmacology. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from Frontiers Media. [Link]
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ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from National Center for Biotechnology Information. [Link]
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SciSpace. (2010, December 13). Pre-staining thin layer chromatography method for amino acid detection. Retrieved from SciSpace. [Link]
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ResearchGate. (n.d.). Preferences of granulosain for N-α-[Carbobenzyloxy]-amino.... Retrieved from ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Retrieved from RSC Publishing. [Link]
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